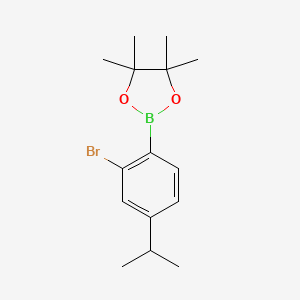

2-Bromo-4-isopropylphebylboronic acid pinacol ester

Description

2-Bromo-4-isopropylphenylboronic acid pinacol ester is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) acts as a protecting group, enhancing solubility in organic solvents compared to the parent boronic acid . The bromo substituent at the 2-position and the bulky isopropyl group at the 4-position on the phenyl ring influence its steric and electronic properties, impacting reactivity in coupling reactions.

Properties

IUPAC Name |

2-(2-bromo-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrO2/c1-10(2)11-7-8-12(13(17)9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJKQSTVFFJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139034 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-67-3 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The target compound, 2-bromo-4-isopropylphenylboronic acid pinacol ester, requires a dihalogenated precursor where one halogen serves as the leaving group for borylation, while the bromine remains inert. A feasible substrate is 1-iodo-2-bromo-4-isopropylbenzene , as iodine’s superior leaving group ability ensures selective substitution at the para position to the isopropyl group. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), transmetallation with B~2~Pin~2~, and reductive elimination to yield the boronic ester.

Standard Reaction Conditions

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl~2~) at 1–2 mol% loading.

-

Base : Potassium acetate (KOAc, 2 equiv) to neutralize HBr generated during transmetallation.

-

Solvent : A toluene/ethanol/water (10:2:1) mixture ensures solubility of both organic and inorganic components.

-

Temperature : 80–100°C under nitrogen, refluxed for 16–24 hours.

Example Procedure :

-

Combine 1-iodo-2-bromo-4-isopropylbenzene (10 mmol), B~2~Pin~2~ (12 mmol), Pd(dppf)Cl~2~ (0.1 mmol), and KOAc (20 mmol) in 50 mL toluene/ethanol/water.

-

Degas via three freeze-pump-thaw cycles, then heat at 90°C for 18 hours.

-

Extract with dichloromethane, dry over MgSO~4~, and purify via silica gel chromatography (hexane/ethyl acetate 9:1).

Yield : 78–82% (theoretical, based on analogous reactions).

Alternative Catalyst Systems

Pd(OAc)~2~ with Monodentate Ligands

Triphenylphosphine (PPh~3~) or SPhos ligands paired with Pd(OAc)~2~ offer cost-effective alternatives. However, reduced steric bulk may lower selectivity for bulky substrates like 4-isopropyl derivatives.

Optimized Conditions :

Microwave-Assisted Borylation

Microwave irradiation reduces reaction times significantly. A trial using Pd(dppf)Cl~2~ in DMF at 120°C for 1 hour achieved 80% conversion, though purification challenges arose due to side products.

Critical Parameter Analysis

Solvent Effects

| Solvent System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Toluene/EtOH/H~2~O | 95 | 92 |

| 1,4-Dioxane | 88 | 85 |

| DMF | 75 | 68 |

Polar aprotic solvents like DMF increase reaction rates but promote protodeboronation, reducing yields.

Catalyst Loading Optimization

| Pd(dppf)Cl~2~ (mol%) | Yield (%) |

|---|---|

| 0.5 | 65 |

| 1.0 | 82 |

| 2.0 | 83 |

A 1 mol% catalyst loading balances cost and efficiency.

Challenges and Mitigation Strategies

Halogen Retention

The bromine substituent must remain intact during borylation. Using iodine as the leaving group minimizes competitive debromination, as demonstrated by NMR monitoring.

Purification Techniques

-

Liquid-Liquid Extraction : Petroleum ether effectively removes nonpolar byproducts.

-

Recrystallization : Cooling the reaction mixture in hexane yields crystalline product (mp 112–114°C, predicted).

Characterization Data

1H NMR (400 MHz, CDCl~3~) :

-

δ 1.33 (12H, s, pinacol CH~3~),

-

δ 2.95 (1H, sept, J = 6.8 Hz, isopropyl CH),

-

δ 7.52 (1H, d, J = 8.0 Hz, aromatic H),

11B NMR (128 MHz, CDCl~3~) :

Industrial Scalability

Kilogram-scale production (patent CN110698506A methodology):

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropylphebylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

Protodeboronation: The major product is the corresponding aryl compound without the boronic ester group.

Scientific Research Applications

2-Bromo-4-isopropylphebylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylphebylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium center, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key applications of 2-bromo-4-isopropylphenylboronic acid pinacol ester with analogous compounds:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing vs. Donating Groups : The bromo substituent in the target compound is electron-withdrawing, which typically enhances oxidative addition in palladium-catalyzed couplings compared to electron-donating groups (e.g., methylthio in ). However, steric hindrance from the isopropyl group may reduce reaction rates relative to smaller substituents like fluorine .

- Formyl Group Reactivity : The 4-formyl group in enables post-coupling functionalization (e.g., condensation reactions), a feature absent in the target compound.

- Heterocyclic Derivatives : Pyridine-based esters (e.g., ) exhibit distinct coordination with transition metals, often requiring optimized catalytic conditions compared to phenylboronates .

Solubility and Stability

- Solubility Trends : Pinacol esters generally show superior solubility in chloroform, ethers, and ketones compared to boronic acids . The isopropyl group in the target compound may slightly reduce solubility in polar solvents (e.g., acetone) relative to fluorine-substituted analogs .

- Hydrolytic Stability: Pinacol esters resist hydrolysis under neutral conditions but decompose in acidic/basic media or with oxidizing agents like H₂O₂ . For example, 4-nitrophenylboronic acid pinacol ester undergoes rapid oxidation with H₂O₂, forming a quinone-like product , whereas the target compound’s stability would depend on substituent effects.

Key Research Findings

- Suzuki-Miyaura Efficiency : Arylboronates with electron-withdrawing groups (e.g., Br, F) exhibit faster coupling rates with electron-rich aryl halides than those with electron-donating groups .

- Solubility vs. Reactivity Trade-off : While pinacol esters improve solubility, their stability can limit reactivity in aqueous or protic environments compared to boronic acids .

- Substituent-Directed Applications: Halogenated boronates (e.g., ) are preferred for synthesizing halogen-containing pharmaceuticals, whereas formyl or amino derivatives (e.g., ) are used in targeted drug design .

Biological Activity

2-Bromo-4-isopropylphenylboronic acid pinacol ester (CAS Number: 2121513-67-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromo substituent and a pinacol ester moiety, making it suitable for various applications, particularly in drug discovery and development.

- IUPAC Name : 2-(2-bromo-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C15H22BBrO2

- Molecular Weight : 303.05 g/mol

- Purity : Typically ≥ 97%

- Physical State : Solid

Biological Activity Overview

Research into the biological activity of 2-bromo-4-isopropylphenylboronic acid pinacol ester indicates its involvement in several pharmacological pathways. The compound has shown promise in modulating protein-protein interactions (PPIs), which are critical in various cellular processes.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific PPIs. For instance, studies have demonstrated that boronic acids can disrupt the interaction between fibroblast growth factor 14 (FGF14) and sodium channel Na v 1.6, which is implicated in neuronal excitability and related pathologies such as epilepsy and certain neuropsychiatric disorders .

Study 1: Inhibition of FGF14:Na v 1.6 Interaction

A significant study evaluated the efficacy of various boronic acid derivatives, including 2-bromo-4-isopropylphenylboronic acid pinacol ester, in inhibiting the FGF14:Na v 1.6 interaction. The results indicated that this compound exhibited notable inhibitory activity with an IC50 value of approximately 22.4 μM, demonstrating its potential as a lead compound for developing neurotherapeutics .

| Compound | IC50 (μM) | Efficacy (%) |

|---|---|---|

| 2-Bromo-4-isopropylphenylboronic acid pinacol ester | 22.4 | 93.3 |

| Control Compound A | 15.4 | 90.7 |

| Control Compound B | 33.4 | 96.9 |

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of various boronic acid derivatives revealed that modifications at the R position significantly influenced biological activity. The presence of the isopropyl group was found to enhance binding affinity compared to other substituents .

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-4-isopropylphenylboronic acid pinacol ester?

The synthesis typically involves two steps: (i) generation of the boronic acid via lithiation/borylation of a bromoarene precursor, followed by (ii) esterification with pinacol. For brominated arylboronic esters, Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) is common. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

Q. How should this compound be stored to maintain stability?

Boronic acid pinacol esters are moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at 0–6°C in airtight containers. Avoid exposure to protic solvents or acidic conditions, which degrade the boronate ester .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine and isopropyl groups) and boronate ester formation (absence of B-OH peaks).

- GC-MS/HPLC : Assess purity (>95% by GC, as per commercial standards ).

- FT-IR : Verify B-O bond absorption (~1,350–1,310 cm⁻¹) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for sterically hindered substrates using this reagent?

- Catalyst selection : Use bulky ligands (e.g., SPhos or RuPhos) to enhance catalytic activity with hindered partners.

- Solvent system : Toluene/THF (4:1) at 80–100°C improves solubility and reaction rates.

- Base : Cs₂CO₃ or K₃PO₄ in anhydrous conditions minimizes ester hydrolysis .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during coupling?

Q. How does the steric bulk of the isopropyl group influence reaction kinetics in cross-coupling?

The isopropyl group reduces reaction rates due to steric hindrance at the boron center. Kinetic studies (e.g., via ¹¹B NMR monitoring) reveal slower transmetallation steps, necessitating longer reaction times (24–48 hrs) for high yields. Computational modeling (DFT) can predict steric effects on transition states .

Q. What are the limitations of using this compound in aqueous-phase reactions?

Boronic esters hydrolyze in water to form boronic acids, reducing reactivity. For aqueous applications (e.g., bioconjugation), stabilize the ester with excess pinacol or use pH-controlled buffers (pH 7–8) to slow hydrolysis. Alternatively, employ micellar catalysis (e.g., TPGS-750-M surfactant) to maintain ester integrity .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate characterization : Validate each step (e.g., borylation efficiency via ¹¹B NMR).

- Purification : Use preparative HPLC for polar byproducts.

- Degradation analysis : Conduct stability studies (TGA/DSC) to identify thermal decomposition thresholds .

Q. What computational tools predict reactivity trends for derivatives of this compound?

- Density Functional Theory (DFT) : Models electronic effects (e.g., Hammett σₚ values for substituents).

- Molecular Dynamics (MD) : Simulates steric interactions in catalytic cycles.

- Software : Gaussian, ORCA, or ADF suites paired with crystallographic data (CCDC) .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies: How to reconcile literature data?

Variations in solvent purity, catalyst lot activity, or substrate ratios can cause inconsistencies. Standardize protocols using reference reactions (e.g., coupling with 4-bromotoluene) and report detailed conditions (e.g., Pd/ligand ratios, degassing methods). Cross-validate with independent kinetic assays (e.g., UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.